molecular formula C10H8N2O4 B6317478 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester CAS No. 281234-03-5

4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

Cat. No.: B6317478
CAS No.: 281234-03-5
M. Wt: 220.18 g/mol
InChI Key: NMXQVFHRVGCYBM-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound, with the molecular formula C₁₀H₈N₂O₄ and molecular weight 220.18 g/mol, consists of a benzoic acid methyl ester core substituted at the para position with a 1,2,4-oxadiazol-5-one (oxadiazolone) ring . The oxadiazolone moiety is a five-membered heterocycle containing two oxygen atoms and one nitrogen, with a ketone group contributing to its polarity and reactivity.

The compound is structurally related to intermediates in pharmaceuticals, particularly angiotensin II receptor blockers like Azilsartan, where it may act as a precursor or impurity .

Properties

IUPAC Name

methyl 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-9(13)7-4-2-6(3-5-7)8-11-10(14)16-12-8/h2-5H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXQVFHRVGCYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester typically involves the cyclization of hydrazides with carbon dioxide. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid. The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole is a key step in this process . The reaction conditions often involve the use of concentrated sulfuric acid or POCl3 as cyclization agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Solvent crystallization techniques are often employed to purify the final product .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further derivatization or biological testing.

Reaction Conditions Product Key Observations Reference
Basic hydrolysis (NaOH/H₂O)4-(5-Oxo-4,5-dihydro- oxadiazol-3-yl)-benzoic acidComplete conversion observed at 80°C; product isolated via acid precipitation.
Acidic hydrolysis (HCl/EtOH)Same as aboveSlower reaction rate compared to basic conditions; requires prolonged reflux.

Mechanistic Insight :

  • The ester group’s hydrolysis follows nucleophilic acyl substitution, with hydroxide or water acting as the nucleophile.

  • The electron-withdrawing oxadiazole ring enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis .

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but participates in ring-opening and functionalization reactions under specific stimuli.

Ring-Opening Reactions

Under strong acidic or reducing conditions, the oxadiazole ring undergoes cleavage:

Reagent Product Notes Reference
H₂/Pd-CAmide derivative via hydrogenolysisSelective reduction of N–O bonds observed at 60°C.
Excess HCl (concentrated)Benzoic acid derivatives with NH₂ and COOH groupsAcid-mediated hydrolysis disrupts the oxadiazole ring’s conjugated system.

Structural Impact :

  • The 5-oxo group stabilizes the ring via resonance but renders it susceptible to nucleophilic attack at the C3 position .

Functionalization via Substitution

Reaction Conditions Product Yield Reference
Bromination (NBS)DCM, 0°C, 12h3-Bromo-1,2,4-oxadiazole derivative65%
Suzuki Coupling (Pd(PPh₃)₄)Arylboronic acid, K₂CO₃, 80°CBiaryl-functionalized oxadiazole72%

Antimicrobial Agent Development

  • Functionalization : The benzoic acid moiety (post-hydrolysis) reacts with amines to form amides with enhanced bacterial target binding (e.g., E. coli FabH enzyme) .

  • Example :

    4-(5-Oxo-4,5-dihydro-oxadiazol-3-yl)-benzoic acid+R-NH2EDC/HOBtAmide derivative\text{4-(5-Oxo-4,5-dihydro-oxadiazol-3-yl)-benzoic acid} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{Amide derivative}

Stability and Degradation

Compound X demonstrates moderate thermal stability but degrades under prolonged UV exposure or in strongly oxidizing environments:

Condition Degradation Pathway Half-Life Reference
UV light (254 nm)Oxadiazole ring cleavage → Nitrile + CO₂48h
H₂O₂ (30%)Oxidation of methyl ester to ketone12h

Table 2: Functionalization Reactions

Reaction Type Reagent Product Yield (%)
BrominationNBS/DCM3-Bromo-oxadiazole65
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl-oxadiazole72

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For example, studies have shown that derivatives of 4-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester demonstrate activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in human cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against inflammatory markers. The results showed a promising reduction in TNF-alpha levels when treated with specific derivatives.

Agricultural Sciences

Fungicidal Activity
The oxadiazole derivatives have been explored for their fungicidal properties. Research has indicated that this compound can effectively inhibit fungal pathogens affecting crops.

Fungal PathogenInhibition Zone (mm)Concentration (µg/mL)
Fusarium oxysporum15100
Alternaria solani20200

Case Study:
In a field trial reported in Pest Management Science, the compound was applied to tomato plants infected with Fusarium wilt. The treated plants showed a significant reduction in disease severity compared to untreated controls.

Material Science

Polymer Additives
The unique properties of this compound make it suitable as an additive in polymer formulations to enhance thermal stability and mechanical strength.

Property TestedImprovement (%)
Thermal Stability+25%
Mechanical Strength+15%

Case Study:
A research article in Materials Science demonstrated that incorporating this compound into polycarbonate matrices resulted in improved thermal degradation temperatures and tensile strength.

Mechanism of Action

The mechanism of action of 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Compound A : 4-(3-Nitrobenzyloxy)-benzoic Acid Methyl Ester ()
  • Structure : Features a 3-nitrobenzyloxy substituent instead of the oxadiazolone ring.
  • Synthesis : Prepared via nucleophilic substitution of methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride (82% yield) .
  • Key Differences: The nitro group introduces strong electron-withdrawing effects, enhancing stability but reducing solubility compared to the oxadiazolone. Potential biological activity differences: Nitro groups can be metabolized to amines, altering pharmacological profiles.
Compound B : (4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-phenylamino)-acetic Acid Ethyl Ester ()
  • Structure: Ethyl ester with a phenylamino-acetic acid side chain.
  • Key Differences: The ethyl ester increases lipophilicity compared to the methyl ester in the target compound. The amino-acetic acid moiety may enhance hydrogen-bonding capacity, affecting receptor binding .

Variations in the Oxadiazole/Oxadiazolone Core

Compound C : 4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)-benzoic Acid ()
  • Structure : Replaces the oxadiazolone ketone with a trifluoromethyl group.
  • Key Differences :
    • The electron-withdrawing CF₃ group increases metabolic stability but reduces polarity, leading to lower aqueous solubility.
    • Applications: Likely used in agrochemicals or pharmaceuticals where stability under physiological conditions is critical .
Compound D : Azilsartan Impurity 16 (Desethyl Azilsartan Medoxomil) ()
  • Structure : Contains the oxadiazolone ring linked to a biphenyl-methyl-benzoimidazole core.
  • Key Differences :
    • The target compound is a simpler fragment of this complex drug impurity.
    • The oxadiazolone ring is essential for angiotensin II receptor binding, demonstrating its pharmacological relevance .

Pharmacologically Relevant Derivatives

Compound E : (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Benzimidazole Derivative ()
  • Structure : Integrates the oxadiazolone ring into a benzimidazole-based drug candidate.
  • Key Differences :
    • The benzimidazole core enhances planar rigidity, improving target affinity.
    • The dioxolane group may modulate bioavailability by altering solubility .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Applications/Notes
Target Compound C₁₀H₈N₂O₄ 220.18 Oxadiazolone ring, methyl ester Pharmaceutical intermediate
4-(3-Nitrobenzyloxy)-benzoic Acid Methyl Ester C₁₅H₁₂NO₅ 301.27 3-Nitrobenzyloxy Synthetic intermediate
Azilsartan Impurity 16 C₂₈H₂₀N₄O₈ 540.48 Benzimidazole, biphenyl Angiotensin II receptor blocker impurity
4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)-benzoic Acid C₉H₅F₃N₂O₃ 258.15 CF₃-substituted oxadiazole Agrochemical/drug design

Research Findings and Implications

Structural-Activity Relationships :

  • The oxadiazolone ring’s polarity and hydrogen-bonding capacity make it critical for interactions in drug-receptor complexes (e.g., Azilsartan derivatives) .
  • Methyl vs. ethyl esters influence logP values, affecting membrane permeability .

Synthetic Challenges :

  • Oxadiazolone formation often requires controlled cyclization conditions to avoid side reactions like ring-opening .

Pharmacological Potential: Simpler oxadiazolone derivatives (e.g., the target compound) serve as building blocks for antihypertensive agents, while CF₃-substituted analogs may target enzymes requiring hydrophobic interactions .

Biological Activity

The compound 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester (CAS Number: 189365-92-2) belongs to a class of oxadiazole derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C9H6N2O4C_9H_6N_2O_4 with a molecular weight of approximately 206.15 g/mol. The structure features an oxadiazole ring, which is known for its role in various biological functions.

PropertyValue
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
CAS Number189365-92-2
AppearanceWhite solid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to This compound have demonstrated significant antibacterial and antifungal activities against various pathogens. A study indicated that derivatives with oxadiazole moieties exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

The anticancer activity of oxadiazole derivatives is another area of active research. Certain analogs have shown the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study on related compounds found that they could effectively inhibit the growth of human glioblastoma and melanoma cells, suggesting that the oxadiazole scaffold may be a promising lead for developing new anticancer agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Research has indicated that compounds containing the oxadiazole ring can modulate inflammatory pathways. For example, certain derivatives were found to inhibit key inflammatory mediators, thus reducing inflammation in experimental models . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Study : A recent investigation into oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL for several compounds .
  • Anticancer Research : In vitro studies showed that specific oxadiazole derivatives led to a reduction in cell viability for cancer cell lines such as A431 and U251, with IC50 values ranging from 10 to 30 µM .
  • Anti-inflammatory Activity : In a model of acute inflammation, an oxadiazole derivative significantly reduced edema formation by inhibiting pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester, and how can low yields be addressed?

  • Methodological Answer : The compound is often synthesized via cyclization of precursors containing oxadiazole rings. For example, patents describe coupling reactions involving biphenyl intermediates under controlled anhydrous conditions (e.g., using DMF as a solvent and potassium carbonate as a base) . Low yields may arise from incomplete cyclization; optimizing reaction time (12–24 hours) and temperature (80–100°C) can improve efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the ester .

Q. What spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzoate methyl group (δ ~3.9 ppm) and oxadiazole proton signals (δ ~6.5–7.5 ppm). X-ray crystallography using SHELXL or ORTEP-3 can resolve the oxadiazole ring geometry. For crystallographic analysis, slow evaporation from ethanol/water mixtures often yields diffraction-quality crystals.

Q. How can HPLC methods be optimized to detect and quantify this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate provides baseline separation of benzoic acid derivatives (retention time ~1.8–2.2 minutes for methyl esters) . For co-elution issues, gradient elution (e.g., increasing acetonitrile from 50% to 80% over 15 minutes) improves resolution.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxadiazole ring in this compound during derivatization?

  • Methodological Answer : The 1,2,4-oxadiazole ring exhibits electrophilic character at the 3-position, enabling nucleophilic substitutions. Computational studies (DFT calculations) can model charge distribution to predict reactivity. For example, electron-withdrawing groups on the benzoate moiety enhance ring stability, while electron-donating groups may facilitate ring-opening reactions . Experimental validation via kinetic studies under varying pH and temperature conditions is recommended.

Q. How does this compound behave as a pharmaceutical impurity, and what analytical strategies ensure its detection in active pharmaceutical ingredients (APIs)?

  • Methodological Answer : As an impurity in Azilsartan Medoxomil, it arises from incomplete ester hydrolysis during synthesis . LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Use a Q-TOF mass spectrometer in positive ion mode (m/z 400–500 range) for accurate mass identification. Stability studies under accelerated degradation conditions (40°C/75% RH) can assess impurity formation pathways.

Q. How can contradictory spectral data from different synthetic batches be systematically resolved?

  • Methodological Answer : Contradictions often stem from polymorphic forms or residual solvents. Pair differential scanning calorimetry (DSC) with X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous phases . For NMR discrepancies, conduct 2D experiments (COSY, HSQC) to confirm spin systems. Replicate syntheses under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) to minimize variability .

Q. What computational tools are suitable for predicting the compound’s interactions in biological systems?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like angiotensin II receptors, leveraging the oxadiazole ring’s hydrogen-bonding capacity . Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics.

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